molecular formula C11H14N2O2S B7506404 1-(Thiophene-3-carbonyl)piperidine-3-carboxamide

1-(Thiophene-3-carbonyl)piperidine-3-carboxamide

Cat. No. B7506404
M. Wt: 238.31 g/mol
InChI Key: SYTRIAXZIDTKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thiophene-3-carbonyl)piperidine-3-carboxamide, also known as TTCP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the family of piperidine-based compounds and has shown promising results in various scientific research applications. In

Mechanism of Action

The mechanism of action of 1-(Thiophene-3-carbonyl)piperidine-3-carboxamide is not fully understood. However, it has been suggested that it acts by modulating the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine. Moreover, it has been found to inhibit the activity of enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
1-(Thiophene-3-carbonyl)piperidine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been shown to reduce pain by modulating the activity of nociceptive receptors. 1-(Thiophene-3-carbonyl)piperidine-3-carboxamide has also been found to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

1-(Thiophene-3-carbonyl)piperidine-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it has been found to be highly selective for its target receptors, which makes it a valuable tool for studying the activity of neurotransmitters. However, 1-(Thiophene-3-carbonyl)piperidine-3-carboxamide has some limitations for lab experiments. It has a low solubility in water, which makes it difficult to administer in vivo. Moreover, it has been found to have some toxicity at high doses.

Future Directions

For the use of 1-(Thiophene-3-carbonyl)piperidine-3-carboxamide include studying its effects on other diseases, exploring its potential use as a drug delivery system, and developing more selective and potent analogs.

Synthesis Methods

The synthesis of 1-(Thiophene-3-carbonyl)piperidine-3-carboxamide involves the reaction of 3-carboxamido-1-(thiophene-3-carbonyl) piperidine with an appropriate reagent. The reaction is carried out under controlled conditions to obtain the desired product. Various methods have been reported for the synthesis of 1-(Thiophene-3-carbonyl)piperidine-3-carboxamide, including the use of acid chlorides, isocyanates, and carboxylic acids. However, the most commonly used method involves the reaction of 3-carboxamido-1-(thiophene-3-carbonyl) piperidine with thionyl chloride.

Scientific Research Applications

1-(Thiophene-3-carbonyl)piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Moreover, it has been found to be effective against various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. 1-(Thiophene-3-carbonyl)piperidine-3-carboxamide has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

1-(thiophene-3-carbonyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c12-10(14)8-2-1-4-13(6-8)11(15)9-3-5-16-7-9/h3,5,7-8H,1-2,4,6H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTRIAXZIDTKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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